molecular formula C5H6BrNO B2678766 2-(Bromomethyl)-5-methyloxazole CAS No. 1394021-83-0

2-(Bromomethyl)-5-methyloxazole

Cat. No.: B2678766
CAS No.: 1394021-83-0
M. Wt: 176.013
InChI Key: ZPMZAPAEAITURL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methyloxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methyloxazole typically involves the bromination of 5-methyloxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methyloxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include oxazole carboxylic acids or aldehydes.

    Reduction: Products include methyl-substituted oxazoles.

Scientific Research Applications

2-(Bromomethyl)-5-methyloxazole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methyloxazole in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates can then undergo further transformations to yield the desired products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-methyloxazole
  • 2-(Iodomethyl)-5-methyloxazole
  • 2-(Hydroxymethyl)-5-methyloxazole

Comparison

2-(Bromomethyl)-5-methyloxazole is unique due to the presence of the bromomethyl group, which is more reactive compared to the chloromethyl and iodomethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis. The hydroxymethyl analog, on the other hand, is less reactive but can be used in different types of reactions, such as oxidation to form aldehydes or acids .

Properties

IUPAC Name

2-(bromomethyl)-5-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-4-3-7-5(2-6)8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMZAPAEAITURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394021-83-0
Record name 2-(bromomethyl)-5-methyl-1,3-oxazole
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